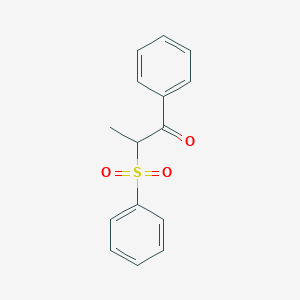

1-phenyl-2-(phenylsulfonyl)-1-propanone

Beschreibung

Eigenschaften

IUPAC Name |

2-(benzenesulfonyl)-1-phenylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3S/c1-12(15(16)13-8-4-2-5-9-13)19(17,18)14-10-6-3-7-11-14/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPKMSDKSRIOQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(phenylsulfonyl)-1-propanone can be synthesized through several methods. One common approach involves the reaction of phenylsulfonyl chloride with acetophenone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the sulfonyl group on the acetophenone.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Phenyl-2-(phenylsulfonyl)-1-propanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Phenyl-2-(phenylsulfonyl)-1-propanone is widely used as an intermediate in the synthesis of various organic compounds. Its ability to undergo electrophilic aromatic substitution makes it valuable for creating more complex molecules.

Table 1: Organic Compounds Synthesized from this compound

| Compound Name | Reaction Type | Products Generated |

|---|---|---|

| Amphetamines | Reduction | 1-Phenyl-2-aminopropane (amphetamine) |

| Sulfone Derivatives | Oxidation | Sulfone derivatives |

| Substituted Propenones | Substitution Reactions | Various substituted derivatives |

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly as a precursor for synthesizing pharmaceutical agents. Its derivatives have been investigated for their biological activities, including:

- Antimicrobial Properties : Some derivatives exhibit significant antibacterial activity against Gram-positive bacteria.

- Anti-inflammatory Effects : Research indicates that certain analogs may inhibit inflammatory pathways.

Case Study: Antibacterial Activity

A study demonstrated that specific derivatives of this compound were effective against Staphylococcus aureus, suggesting their potential use in developing new antibacterial agents.

Industrial Applications

In industrial settings, this compound serves as a building block for specialty chemicals. Its applications include:

- Production of Herbicides : Used in the formulation of herbicides due to its reactivity and ability to form stable compounds.

- Plasticizers and Additives : Employed in the production of plasticizers that enhance the flexibility of plastics.

Wirkmechanismus

The mechanism by which 1-phenyl-2-(phenylsulfonyl)-1-propanone exerts its effects depends on the context of its use. In biological systems, it may interact with enzymes or receptors, altering their activity. The phenylsulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural similarities but differ in substituents, leading to distinct properties and applications:

Table 1: Comparative Analysis of 1-Phenyl-2-(Phenylsulfonyl)-1-Propanone and Analogues

Key Structural and Functional Differences

Sulfonyl vs. The sulfonyl group in this compound stabilizes the molecule for further synthetic modifications .

Sulfonyl vs. Pyrrolidinyl Group (α-PiHP) :

- The pyrrolidinyl substituent in α-PiHP introduces psychoactive properties, acting as a stimulant via dopamine reuptake inhibition .

- In contrast, the sulfonyl group in the target compound enhances electrophilicity, favoring nucleophilic additions .

Positional Isomerism (1-Phenyl-1-propanone vs. 1-Phenyl-2-propanone): 1-Phenyl-2-propanone is metabolized to 2-nitro-1-phenylpropane and benzyl alcohol in rat liver, indicating its role in amphetamine metabolism . The positional shift of the ketone group alters metabolic pathways and chromatographic retention times .

Hydroxyl and Chloro Substitutions: 1-(3-Chlorophenyl)-1-hydroxy-2-propanone serves as a critical impurity standard in Bupropion production, highlighting the impact of chloro and hydroxyl groups on pharmaceutical quality control .

Q & A

Q. What are the common synthetic routes for 1-phenyl-2-(phenylsulfonyl)-1-propanone?

A key method involves reacting ketone precursors with sulfonylating agents. For example, analogous compounds like 1-phenyl-2-(phenylsulfonyl)ethanone are synthesized using triethyl orthoformate (TEOF) in refluxing acetic anhydride, which facilitates the elimination of ethanol . For the propanone variant, adjusting the starting material to a propanone backbone and optimizing reaction conditions (e.g., temperature, catalyst) may yield the target compound. Characterization via NMR and mass spectrometry is critical to confirm structure .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : Aromatic protons (δ 7.2–8.0 ppm), sulfonyl group (deshielding effects), and ketone carbonyl (δ ~200 ppm in C NMR).

- IR : Strong C=O stretch (~1700 cm) and S=O asymmetric/symmetric stretches (~1350–1150 cm).

- Mass Spectrometry : Molecular ion peak [M] and fragmentation patterns (e.g., loss of phenylsulfonyl group).

X-ray crystallography can resolve stereochemical ambiguities .

Q. What are the typical chemical reactions of this compound under acidic or basic conditions?

- Reduction : LiAlH in anhydrous ether reduces the ketone to a secondary alcohol.

- Oxidation : KMnO under acidic conditions may cleave the propanone backbone.

- Substitution : Halogen exchange (e.g., NaI in acetone) at reactive sites .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence the biological activity of phenylsulfonyl-propanone derivatives?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -F, -Cl) enhance enzyme inhibitory activity. For instance, 1-(4-fluorophenyl)-3-(phenylsulfonyl)propan-1-one exhibits an IC of 19.6 µM against corticosteroid 11-beta-dehydrogenase, while methoxy substituents reduce potency . Systematic synthesis of analogs with varying substituents, followed by enzyme kinetics assays, is essential for SAR analysis .

Q. How can researchers resolve contradictions in reported biological activities of sulfonyl-containing propanones?

Contradictions may arise from:

- Assay Conditions : Variations in pH, temperature, or cofactors.

- Compound Purity : Impurities (e.g., unreacted precursors) can skew results. Use HPLC or GC-MS for purity validation.

- Stereochemistry : Chiral centers (if present) may lead to enantiomer-specific activity. Resolution via chiral chromatography or asymmetric synthesis is recommended .

Q. What computational methods are suitable for predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations can model:

Q. What experimental designs are optimal for studying the enzyme inhibition mechanism of this compound?

- Enzyme Kinetics : Measure and in the presence of varying inhibitor concentrations (Lineweaver-Burk plots).

- Docking Studies : Molecular docking (e.g., AutoDock Vina) to identify binding interactions with enzyme active sites.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.